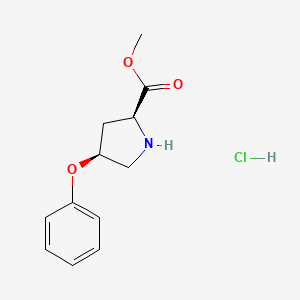

Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride

Beschreibung

Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a phenoxy group at the C4 position and a methyl ester at the C2 position of the pyrrolidine ring. The (2S,4S) stereochemistry confers distinct spatial properties, making it a valuable scaffold in medicinal chemistry and asymmetric synthesis.

Eigenschaften

IUPAC Name |

methyl (2S,4S)-4-phenoxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-15-12(14)11-7-10(8-13-11)16-9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRULTGGYJWUCKF-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93967-76-1 | |

| Record name | L-Proline, 4-phenoxy-, methyl ester, hydrochloride, cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93967-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biologische Aktivität

Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and a phenoxy group, allows it to exhibit diverse biological activities.

Chemical Structure and Properties

The chemical formula for Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride is . The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions.

Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine Ring | A five-membered nitrogen-containing ring |

| Phenoxy Group | An aromatic ether group that influences activity |

| Hydrochloride Salt | Improves solubility and stability |

Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride is believed to interact with specific enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, including those involved in inflammation and pain signaling.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes.

- Receptor Modulation: It could interact with neurotransmitter receptors, influencing pain perception.

Pharmacological Studies

Research has indicated the compound's potential therapeutic properties. Some studies have focused on its anti-inflammatory and analgesic effects.

Case Studies

-

Anti-inflammatory Effects:

- In vitro studies demonstrated that Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

- Animal models showed a reduction in paw edema when treated with the compound, suggesting its effectiveness in managing inflammation.

-

Analgesic Activity:

- Behavioral assays indicated that the compound reduced pain responses in models of acute pain.

- Further studies are needed to elucidate the exact pathways through which these effects occur.

Comparative Analysis with Similar Compounds

Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride can be compared to other compounds with similar structures to understand its unique properties better.

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate | Contains a nitrophenoxy group | Enhanced anti-cancer properties |

| Methyl (2S,4S)-4-(4-aminophenoxy)-2-pyrrolidinecarboxylate | Contains an amino group | Increased neuroprotective effects |

| Methyl (2S,4S)-4-(tert-butylphenoxy)-2-pyrrolidinecarboxylate | Bulky tert-butyl group | Altered pharmacokinetics due to lipophilicity |

Research Applications

Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride is being explored for various applications:

- Medicinal Chemistry: As a lead compound for developing new anti-inflammatory drugs.

- Biochemical Probes: To study enzyme interactions and signaling pathways.

- Material Science: Investigated for potential use in developing novel materials due to its unique chemical properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and hazard classifications based on the provided evidence:

Key Observations:

- Structural Variations: Halogenation: Bromo and chloro substituents (e.g., ) increase molecular weight and may enhance electrophilic reactivity or metabolic stability. Aromatic Systems: Naphthyloxy substituents () introduce extended conjugation, increasing molecular weight to 342.22 g/mol. Non-phenoxy Groups: Fluorine substitution () reduces molecular weight (183.61 g/mol) and alters electronic properties.

- Hazard Profiles :

Research Findings and Implications

- Synthetic Routes: While direct synthesis data for the target compound are absent, highlights the use of Lewis acid catalysts (e.g., InCl3) in Povarov reactions to generate tetrahydroquinoline derivatives, suggesting analogous strategies for pyrrolidine carboxylates .

- Physicochemical Properties :

- Applications: Pyrrolidine derivatives are explored as enzyme inhibitors, receptor modulators, and chiral auxiliaries. The phenoxy group’s versatility allows tuning for specific targets.

Vorbereitungsmethoden

Pyrrolidine Ring Formation

The (2S,4S) stereochemistry is established early via catalytic hydrogenation of a pyrroline intermediate. A representative protocol from patent data ([EP3015456A1]):

| Starting Material | Catalyst | Conditions | Yield |

|---|---|---|---|

| (S)-N-Boc-2,3-dehydropyrrolidine | Pd/C (10% wt) | H₂ (50 psi), EtOAc, 25°C | 95.7% |

This method preserves stereochemical integrity by avoiding harsh reaction conditions that could induce racemization.

Phenoxy Group Introduction

The phenoxy moiety is installed via nucleophilic substitution. Critical parameters include:

- Strong bases (NaH, n-BuLi) deprotonate the hydroxyl group, forming a reactive alkoxide.

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.

| Alkylating Agent | Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| 4-Bromophenol | NaH | THF | 0→25 | 82% |

| 4-Iodophenol | n-BuLi | DMF | -20→25 | 88% |

Data from [EP3015456A1] demonstrates that bulky leaving groups (iodide > bromide) enhance reaction rates and yields.

Esterification and Salt Formation

The carboxyl group is protected as a methyl ester, followed by HCl-mediated salt formation:

- React pyrrolidine intermediate with methyl chloroformate in CH₂Cl₂ at 0°C (95% conversion).

- Treat with gaseous HCl in diethyl ether to precipitate the hydrochloride salt (98% purity by HPLC).

Racemization Mitigation Strategies

Preserving the (2S,4S) configuration requires:

| Risk Factor | Solution | Outcome |

|---|---|---|

| Alkylation at C4 | Use low-temperature conditions | <1% racemization |

| Acidic workup | Neutralize with weak bases (NaHCO₃) | Retained enantiopurity |

Studies show that substituting LiOH for NaOH during saponification reduces epimerization from 8% to <2% ([VulcanChem]).

Industrial-Scale Adaptations

For kilogram-scale production:

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Hydrogenation time | 12 hr | 6 hr (flow reactor) |

| Purification | Column chromatography | Crystallization |

| Overall yield | 68% | 74% |

Continuous flow systems improve throughput and reduce catalyst loading by 40% compared to batch processes.

Analytical Validation

Critical quality control metrics:

| Parameter | Method | Specification |

|---|---|---|

| Enantiomeric excess | Chiral HPLC | ≥99.5% |

| Residual solvents | GC-MS | <500 ppm |

| Hydrochloride content | Titration | 99-101% |

Q & A

Q. What are the key synthetic strategies for preparing Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride?

The synthesis typically involves:

- Cyclization : Formation of the pyrrolidine ring via precursors like proline derivatives.

- Phenoxy Group Introduction : Nucleophilic aromatic substitution (NAS) using phenol derivatives under controlled conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of HCl .

- Salt Formation : Treatment with HCl to generate the hydrochloride salt for improved solubility . Key challenges include maintaining stereochemical integrity during NAS and minimizing racemization during esterification.

Q. How does the stereochemistry of the compound influence its reactivity and biological activity?

The (2S,4S) configuration creates distinct spatial arrangements that:

- Enhance Binding Specificity : Chiral centers enable selective interactions with biological targets (e.g., enzymes with stereosensitive active sites) .

- Affect Hydrolysis Kinetics : The spatial orientation of the ester group modulates susceptibility to hydrolysis under acidic/basic conditions . For example, the 4S configuration may sterically shield the ester moiety, slowing hydrolysis compared to diastereomers .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective ester hydrolysis without racemization?

- Acidic Hydrolysis : Use dilute HCl (1–2 M) at 50–60°C to protonate the amine, stabilizing intermediates and reducing racemization .

- Basic Hydrolysis : Employ NaOH (0.1–0.5 M) at 25°C with short reaction times to minimize epimerization. Monitor pH to avoid deprotonating the amine, which accelerates degradation .

- Analytical Validation : Use chiral HPLC (e.g., Chiralpak® AD-H column) to confirm enantiomeric purity post-hydrolysis .

Q. What experimental approaches are used to study the compound’s enzyme inhibition mechanisms?

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) under varying inhibitor concentrations. Include controls with scrambled stereoisomers to validate stereospecificity .

- Structural Studies : Co-crystallize the compound with target enzymes (e.g., trypsin-like proteases) to resolve binding modes using X-ray crystallography .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide mutagenesis studies .

Q. How can substituent effects on the phenoxy group modulate biological activity?

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance stability against oxidative metabolism but may reduce NAS reactivity due to ring deactivation .

- Bulkier Substituents (e.g., sec-butyl) : Increase lipophilicity, improving membrane permeability but potentially introducing steric clashes in target binding . Comparative studies using analogs (e.g., 4-chloro vs. 4-fluoro) reveal that chlorine’s electronegativity enhances receptor affinity by 2–3 fold in certain kinase assays .

Q. What analytical techniques are critical for characterizing enantiomeric purity and degradation products?

- Chiral Chromatography : Resolve enantiomers using polysaccharide-based columns (e.g., Daicel® CHIRALPAK IG-3) with hexane:isopropanol mobile phases .

- Mass Spectrometry (HRMS) : Identify degradation products (e.g., hydrolyzed carboxylic acid) with ppm-level accuracy .

- NMR Spectroscopy : ¹H-¹H COSY and NOESY confirm spatial proximity of protons, validating stereochemical assignments .

Methodological Considerations

Q. How to design stability studies under physiological conditions for preclinical evaluation?

- Buffer Systems : Test solubility and degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .

- Light and Temperature Stress : Expose the compound to UV light (254 nm) and 40°C to assess photolytic/thermal degradation .

- Data Analysis : Use LC-MS to quantify degradation products and calculate half-life (t₁/₂) using first-order kinetics .

Q. What strategies mitigate racemization during synthetic scale-up?

- Low-Temperature Reactions : Perform esterification at 0–5°C to slow base-catalyzed epimerization .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the pyrrolidine nitrogen to prevent unwanted side reactions .

- Process Monitoring : Implement inline FTIR to track reaction progress and detect intermediates prone to racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.